1-Bromo-3-(2-methylpropane-2-sulfonyl)propane
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Overview
Description
“1-Bromo-3-(2-methylpropane-2-sulfonyl)propane” is a chemical compound that belongs to the class of alkyl bromides. It has a CAS Number of 5755-80-6 and a molecular weight of 243.16 . The compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Molecular Structure Analysis
The molecular formula of “this compound” is C7H15BrO2S . This indicates that the compound contains seven carbon atoms, fifteen hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.Scientific Research Applications
Synthesis of Radiolabeled Compounds
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane has been utilized in the synthesis of radiolabeled compounds for imaging purposes. For instance, it played a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. The process involved fluorination and further reactions to produce a radiolabeled compound with high radiochemical purity and specific activity (Klok et al., 2006).
Organic Synthesis
The chemical has been employed in organic synthesis, particularly in the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines. This method has expanded the toolbox for synthesizing functionalized sulfonamides and other derivatives, showcasing the versatility of this compound in organic chemistry (D’hooghe et al., 2005).
Multi-Coupling Reactions
This compound has also been identified as a multi-coupling reagent in synthetic chemistry. It reacts well with various electrophiles, including aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal to produce unsaturated sulfones. These sulfones can further undergo reactions with nucleophiles, leading to highly functionalized compounds, demonstrating the compound's utility in complex organic synthesis (Auvray et al., 1985).
Surface-Active Properties Research
In another study, sulfobetaine-type zwitterionic gemini surfactants were synthesized using a compound structurally related to this compound. These surfactants exhibited unique physicochemical properties, including critical micelle concentration and surface tension, contributing to our understanding of surfactant behavior in aqueous solutions (Yoshimura et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromopropylsulfonyl)-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZEZOFXLQKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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